molecular formula C21H45IO2Si2 B14192671 (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane CAS No. 851316-82-0

(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane

Cat. No.: B14192671
CAS No.: 851316-82-0
M. Wt: 512.7 g/mol
InChI Key: LCBTUSMUAWDIMB-CMKODMSKSA-N
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Description

(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane is a complex organic compound characterized by its unique structural features, including multiple chiral centers and a combination of silicon and oxygen atoms within its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Silicon-Oxygen Framework: This step involves the reaction of diethylsilane with a suitable diol under acidic conditions to form the silicon-oxygen backbone.

    Introduction of the Iodopent-3-en-2-yl Group: This step involves the addition of the iodopent-3-en-2-yl group to the silicon-oxygen framework through a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (5R,6S) and (2S) configurations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The iodopent-3-en-2-yl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane involves its interaction with molecular targets through its functional groups. The compound may interact with enzymes or receptors, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its use in biological systems or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6S)-9,9-Diethyl-5-[(2S)-4-bromopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane
  • (5R,6S)-9,9-Diethyl-5-[(2S)-4-chloropent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane

Properties

CAS No.

851316-82-0

Molecular Formula

C21H45IO2Si2

Molecular Weight

512.7 g/mol

IUPAC Name

tert-butyl-[(2S,3R,4S)-6-iodo-2,4-dimethyl-1-triethylsilyloxyhept-5-en-3-yl]oxy-dimethylsilane

InChI

InChI=1S/C21H45IO2Si2/c1-12-26(13-2,14-3)23-16-18(5)20(17(4)15-19(6)22)24-25(10,11)21(7,8)9/h15,17-18,20H,12-14,16H2,1-11H3/t17-,18-,20+/m0/s1

InChI Key

LCBTUSMUAWDIMB-CMKODMSKSA-N

Isomeric SMILES

CC[Si](CC)(CC)OC[C@H](C)[C@@H]([C@@H](C)C=C(C)I)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC[Si](CC)(CC)OCC(C)C(C(C)C=C(C)I)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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